Product packaging for UDP-3-ketoglucose(Cat. No.:)

UDP-3-ketoglucose

Cat. No.: B1261969
M. Wt: 564.29 g/mol
InChI Key: VRDZHCNPFRUVRQ-SZNRHJFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-3-ketoglucose is a high-purity biochemical reagent offered for research applications in nucleotide sugar metabolism and the biosynthesis of secondary metabolites. This compound serves as a key enzymatic intermediate in various biological pathways. Research indicates its significant role in the biosynthesis of several classes of antibiotics, including neomycin, kanamycin, gentamicin, and ansamycins . The mechanism of action for this compound and related ketosugars often involves oxidation-reduction processes. For instance, studies on the enzyme UDP-glucose 4-epimerase have shown that epimerization proceeds through a similar 4-keto intermediate, where the enzyme-bound NAD+ is reduced to NADH during the reaction . Furthermore, related UDP-ketosugar compounds, such as UDP-3-ketoglucosamine isolated from bovine heart muscle, have been demonstrated to function catalytically in the NAD(P)H-dependent reduction of metmyoglobin, highlighting the bioactive potential of this class of molecules . Our this compound is critical for researchers investigating enzymatic mechanisms, metabolic pathways, and the production of complex natural products. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O17P2 B1261969 UDP-3-ketoglucose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N2O17P2

Molecular Weight

564.29 g/mol

IUPAC Name

[(2R,3S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C15H22N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-9,11-14,18,20-21,23-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,11-,12-,13-,14-/m1/s1

InChI Key

VRDZHCNPFRUVRQ-SZNRHJFNSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H](C(=O)[C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(=O)C(C(O3)CO)O)O)O)O

Origin of Product

United States

Biosynthesis of Udp 3 Ketoglucose

Enzymatic Formation from Uridine (B1682114) Diphosphate-Glucose (UDP-glucose)

The conversion of UDP-glucose to UDP-3-ketoglucose is a critical oxidation reaction catalyzed by a specific oxidoreductase.

The biosynthesis of this compound from UDP-glucose is catalyzed by the enzyme UDP-glucose:NAD+ 3-oxidoreductase. This enzyme facilitates the oxidation of the hydroxyl group at the third carbon of the glucose moiety of UDP-glucose. The reaction mechanism involves the transfer of a hydride ion from the C3 position of the glucose to the cofactor NAD+, resulting in the formation of a keto group at this position and the production of NADH. In some microorganisms, this enzymatic activity is carried out by enzymes such as KanC, a UDP-glucose dehydrogenase involved in the biosynthesis of UDP-kanosamine. biologists.com

The nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor is essential for the catalytic activity of UDP-glucose:NAD+ 3-oxidoreductase. NAD+ acts as the oxidizing agent, accepting a hydride ion (a proton and two electrons) from the C3 position of the glucose molecule within UDP-glucose. This acceptance of the hydride ion reduces NAD+ to NADH. The regeneration of NAD+ from NADH is crucial for the continuous enzymatic conversion of UDP-glucose to this compound. The ratio of NAD+ to NADH within the cellular environment can influence the rate and direction of this and other related metabolic reactions.

Mechanism of UDP-glucose:NAD+ 3-Oxidoreductase (EC 1.1.1.-) Catalysis

Occurrence and Biological Production Pathways in Microbial Species

This compound has been identified as a key intermediate in the metabolic pathways of various microorganisms, particularly in the biosynthesis of certain antibiotics.

The presence of this compound has been documented in the bacterium Agrobacterium tumefaciens. biologists.com In this bacterium, it is part of a metabolic network that includes the formation of 3-ketoglucose and 3-ketosucrose. biologists.com The production of these 3-keto sugars is associated with the transport and metabolism of their corresponding non-ketonated sugars. biologists.com Research has also led to the partial purification of 3-ketoglucose reductase from A. tumefaciens, an enzyme that utilizes NADPH to reduce 3-ketoglucose back to glucose, highlighting the dynamic nature of this metabolic intersection. nih.govnih.gov

Furthermore, this compound is a recognized intermediate in the biosynthesis of aminoglycoside antibiotics, such as kanamycin (B1662678), in Streptomyces kanamyceticus. In this pathway, UDP-glucose is converted to this compound, which then serves as a precursor for the formation of UDP-kanosamine (UDP-3-amino-3-deoxyglucose). researchgate.net

Interactive Data Table: Key Molecules in this compound Biosynthesis

Compound NameChemical FormulaRole in Biosynthesis
Uridine Diphosphate-Glucose (UDP-glucose)C15H24N2O17P2Precursor
Uridine Diphosphate-3-ketoglucose (this compound)C15H22N2O17P2Product/Intermediate
Nicotinamide Adenine Dinucleotide (NAD+)C21H27N7O14P2Cofactor (Oxidized form)
Nicotinamide Adenine Dinucleotide (NADH)C21H29N7O14P2Cofactor (Reduced form)

Metabolic Roles and Pathways Involving Udp 3 Ketoglucose

Intermediary Function in Specific Carbohydrate Metabolic Circuits

UDP-sugars are activated forms of monosaccharides and are essential precursors for glycosylation reactions and the synthesis of complex carbohydrates. biologists.comfrontiersin.org The parent compound, UDP-glucose, occupies a central role in carbohydrate metabolism, acting as a building block for polysaccharides and a substrate for various enzymatic modifications. frontiersin.orgmarmara.edu.tr

The formation of UDP-3-ketoglucose is a key enzymatic step that channels UDP-glucose into specialized pathways. This reaction is catalyzed by an NAD+-dependent UDP-glucose dehydrogenase (or oxidoreductase), which oxidizes the C3 hydroxyl group of the glucose moiety. researchgate.netresearchgate.net This conversion creates a reactive keto group, priming the molecule for subsequent enzymatic transformations, such as transamination, which are characteristic of secondary metabolite biosynthesis. nih.govgenome.jp While ketosugars like 3-ketoglucose have been identified in microorganisms, their roles are often as transient intermediates in specific metabolic circuits rather than as end products. biologists.comnih.gov For instance, UDP-ketohexoses, including this compound, have been noted as intermediates in the isomerization of UDP-glucose to UDP-galactose in some organisms, although UDP-4-ketoglucose is more commonly cited as the direct intermediate in the canonical epimerase reaction. biologists.compnas.org

Central Role in Secondary Metabolite Biosynthesis

This compound is a crucial precursor for a variety of secondary metabolites, most notably for several classes of antibiotics produced by actinomycetes. genome.jp Its formation represents a commitment step, diverting a primary metabolite into pathways that generate structurally complex and biologically active compounds.

Aminoglycoside Antibiotic Biosynthesis Pathways

The biosynthesis of many 4,6-disubstituted 2-deoxystreptamine (B1221613) (2-DOS) aminoglycoside antibiotics, such as kanamycin (B1662678), neomycin, and gentamicin (B1671437), involves common early steps and shared intermediates. nih.govgenome.jp this compound plays a vital role as a precursor to one of the sugar moieties that decorate the central 2-DOS core. genome.jp

In the biosynthesis of kanamycin, this compound is an essential, well-defined intermediate. researchgate.net The pathway to the kanosamine sugar (3-amino-3-deoxy-D-glucose) begins with UDP-glucose. researchgate.netnih.govnih.gov An NAD+-dependent dehydrogenase, KanC, catalyzes the oxidation of UDP-glucose to form this compound. researchgate.netdbpia.co.kr This intermediate is then acted upon by an aminotransferase, which transfers an amino group to the C3 position to yield UDP-kanosamine (UDP-3-amino-3-deoxyglucose). genome.jpresearchgate.net This activated aminosugar is then ready for glycosidic bond formation, where it is transferred to a specific acceptor molecule in the growing kanamycin structure. nih.govkegg.jp

Table 1: Key Enzymatic Steps in UDP-kanosamine Formation for Kanamycin Biosynthesis

StepSubstrateEnzymeProductCofactorOrganism Example
1UDP-glucoseKanC (UDP-glucose Dehydrogenase)This compoundNAD+Streptomyces kanamyceticus
2This compoundAminotransferaseUDP-kanosaminePLP, Amino donorStreptomyces kanamyceticus

The biosynthesis of neomycin, a 4,5-disubstituted 2-DOS aminoglycoside, also relies on nucleotide sugar precursors. nih.govnih.gov The neomycin biosynthetic pathway, as outlined in metabolic databases, includes this compound as an intermediate. genome.jpgenome.jp While the specific enzymes converting UDP-glucose to a 3-amino sugar in the neomycin pathway are part of a complex sequence, the initial steps share homology with other aminoglycoside pathways. The pathway involves the assembly of the aminocyclitol 2-deoxystreptamine and its glycosylation with various sugar units, one of which is derived from UDP-glucose. nih.govjst.go.jp The formation of this compound is a precursor step to generate the necessary modified sugar, which is ultimately incorporated into the final neomycin structure.

Table 2: Role of this compound in Neomycin Biosynthesis

Pathway StagePrecursorIntermediateFunction
Aminosugar formationUDP-glucoseThis compoundPrecursor to one of the glycosylating sugar units

Gentamicin biosynthesis is a complex process involving numerous enzymatic steps to produce a mixture of related compounds. pnas.org The pathway begins with the synthesis of the 2-DOS core from glucose-6-phosphate. nih.gov This core is then sequentially glycosylated. pnas.orgbiorxiv.org The biosynthesis of gentamicin shares a common route with kanamycin up to the formation of the pseudodisaccharide paromamine. nih.govnih.gov Metabolic pathway maps for gentamicin biosynthesis explicitly list this compound as an intermediate, highlighting its role as a precursor to one of the sugar moieties required for the assembly of the final antibiotic complex. genome.jpgenome.jp The formation of this keto-sugar from UDP-glucose is an essential branch point that provides the modified hexose (B10828440) units needed for the glycosyltransferases in the gentamicin pathway.

Table 3: this compound as a Precursor in Gentamicin Biosynthesis

Initial SubstrateKey IntermediateRoleProduct Class
UDP-glucoseThis compoundPrecursor to a modified sugar unitAminoglycoside (Gentamicin complex)
Involvement in Neomycin Biosynthesis Cascades

Ansamycin (B12435341) Biosynthesis Pathways

This compound is also a key player in the biosynthesis of ansamycin antibiotics, such as rifamycin. nih.gov These antibiotics are characterized by a polyketide chain that spans a chromophoric nucleus. The starter unit for this polyketide assembly is 3-amino-5-hydroxybenzoic acid (AHBA). acs.orgchimia.chescholarship.org The biosynthesis of AHBA proceeds via a modified "aminoshikimate" pathway. nih.gov

In this pathway, UDP-3-keto-D-glucose serves as the substrate for a crucial transamination reaction. nih.govnih.gov The enzyme AHBA synthase, in a complex with an oxidoreductase (RifL), catalyzes the transamination of UDP-3-keto-D-glucose to form UDP-3-amino-3-deoxy-glucose (UDP-kanosamine). nih.govnih.gov This product is then further processed to ultimately yield AHBA, the foundational building block for the entire class of ansamycin antibiotics. nih.govacs.org

Table 4: Involvement of this compound in the AHBA Pathway for Ansamycins

StepSubstrateEnzyme(s)ProductPathway
OxidationUDP-glucoseRifL (oxidoreductase)This compoundAminoshikimate Pathway
TransaminationThis compoundRifK (AHBA synthase) / RifL complexUDP-kanosamineAminoshikimate Pathway

General Significance in Nucleotide Sugar-Dependent Secondary Metabolite Formation

Uridine (B1682114) diphosphate (B83284) (UDP)-3-ketoglucose and its isomer, UDP-4-ketoglucose, are pivotal but often transient intermediates in the biosynthesis of a vast array of secondary metabolites, particularly in microorganisms. researchgate.netasm.org These keto-sugar nucleotides represent a critical metabolic branch point, diverting primary metabolites like UDP-glucose into specialized pathways that generate structurally diverse and often bioactive compounds. nih.govannualreviews.org The formation of the keto group at either the C-3 or C-4 position of the glucose moiety activates the sugar for a suite of enzymatic modifications that are not possible with standard UDP-sugars. This chemical activation is a cornerstone for the generation of unusual sugar moieties frequently found in antibiotics, antitumor agents, and other pharmacologically significant natural products. annualreviews.orgfrontiersin.org

A prime example of the significance of this compound is its role as a precursor in the biosynthesis of certain aminoglycoside antibiotics, such as kanamycin. researchgate.netgenome.jp In the kanamycin biosynthetic pathway, UDP-glucose is converted to this compound, which then undergoes a transamination reaction to form UDP-kanosamine (UDP-3-amino-3-deoxyglucose). researchgate.netgenome.jp This modified sugar is subsequently incorporated into the final antibiotic structure. The presence of this specific aminosugar is crucial for the antibiotic's function.

Similarly, the related intermediate, UDP-4-keto-6-deoxyglucose, formed from UDP-glucose by UDP-glucose-4,6-dehydratase, is a central precursor in the biosynthesis of various secondary metabolites. nih.govresearchgate.net It serves as a branching point for the production of L-rhamnose and the aminosugar D-viosamine in some organisms. researchgate.net Furthermore, it is implicated in the biosynthesis of the chromomycin (B10761888) family of antibiotics, where the level of enzymes producing this intermediate correlates with antibiotic production. nih.gov

The enzymatic machinery that utilizes these keto-sugar nucleotides is highly specialized. For instance, aminotransferases that act on this compound are key to introducing amino groups, a common feature in many bioactive natural products. genome.jpgenome.jp The promiscuity of some of these enzymes, along with the glycosyltransferases that subsequently attach the modified sugars to aglycone scaffolds, provides a mechanism for generating chemical diversity in natural products. nih.govfrontiersin.org This enzymatic flexibility has been harnessed in synthetic biology and metabolic engineering approaches to create novel glycosylated compounds with potentially improved or new biological activities. frontiersin.org

In essence, the formation of this compound and its isomers is a fundamental strategy employed by organisms to expand their repertoire of secondary metabolites. By creating these activated sugar intermediates, metabolic pathways can diverge from primary metabolism to produce a rich variety of specialized sugar building blocks. These unique sugars are then appended to various molecular scaffolds, underscoring the critical role of nucleotide sugar-dependent modifications in the biosynthesis and diversification of natural products. nih.govannualreviews.org

Research Findings on the Role of UDP-ketoglucose Intermediates in Secondary Metabolite Biosynthesis

IntermediatePrecursorKey Enzyme(s)Resulting Secondary Metabolite/Sugar MoietyOrganism/SystemReference(s)
This compoundUDP-glucoseAminotransferase (e.g., KanD)UDP-kanosamine (for Kanamycin A biosynthesis)Streptomyces kanamyceticus researchgate.netgenome.jpgenome.jp
This compoundUDP-glucose3-amino-5-hydroxybenzoate synthase (transaminase activity)UDP-kanosamine (intermediate in Rifamycin B biosynthesis)Amycolatopsis mediterranei genome.jp
UDP-4-keto-6-deoxyglucoseUDP-glucoseUDPG oxidoreductase (UDPGO)Chromomycin A3Streptomyces spp. nih.gov
UDP-4-keto-6-deoxy-D-glucoseUDP-D-glucoseUDP-D-glucose 4,6-dehydrataseUDP-L-rhamnose, UDP-D-viosamineMimivirus researchgate.net
UDP-4-keto-6-deoxyglucoseUDP-glucoseUDP-glucose-4,6-dehydratase (DH)UDP-rhamnoseBotrytis cinerea asm.org

Enzymatic Transformations and Molecular Interactions of Udp 3 Ketoglucose

Aminotransferase-Mediated Conversions

A key transformation of UDP-3-ketoglucose is its conversion to an amino sugar derivative through the action of aminotransferases. These enzymes play a pivotal role in introducing a nitrogen-containing group, a fundamental step in the biosynthesis of many bioactive compounds.

Catalysis by this compound:L-Glutamate Aminotransferase (EC 2.6.1.-; K20572, K16016)

The enzyme this compound:L-glutamate aminotransferase, classified under EC number 2.6.1.-, facilitates the transfer of an amino group from L-glutamate to this compound. genome.jp This transamination reaction is a critical step in the biosynthesis of certain aminoglycoside antibiotics, such as kanamycin (B1662678). genome.jp The enzyme, also known by its gene name kanD, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, a common characteristic of aminotransferases. nih.gov

This enzymatic step is integral to the neomycin, kanamycin, and gentamicin (B1671437) biosynthesis pathways. genome.jp

Formation of UDP-Kanosamine (UDP-3-amino-3-deoxyglucose)

The product of the aminotransferase reaction is UDP-kanosamine, also known as UDP-3-amino-3-deoxyglucose. genome.jp This compound serves as a precursor for the formation of kanosamine, a key component of the kanamycin antibiotic. researchgate.netgenome.jp The biosynthesis of UDP-kanosamine begins with UDP-glucose, which is first oxidized to this compound by UDP-glucose dehydrogenase (KanC). researchgate.netsemanticscholar.org Subsequently, the aminotransferase (KanD) catalyzes the formation of UDP-kanosamine. genome.jp

Characterization of Enzymes Utilizing or Producing this compound

Understanding the enzymes that interact with this compound is fundamental to comprehending the metabolic pathways in which it is involved. This includes detailed studies of their substrate preferences, reaction kinetics, and three-dimensional structures.

Studies on Substrate Specificity and Enzyme Kinetics

Enzymes involved in the metabolism of UDP-sugars often exhibit a degree of substrate specificity, which is crucial for the regulation of metabolic pathways. For instance, UDP-glucose dehydrogenase, the enzyme responsible for producing this compound, shows a clear preference for UDP-glucose as its substrate. ualberta.ca

Kinetic analyses of these enzymes provide valuable insights into their catalytic efficiency. For example, studies on UDP-glucose 4-epimerase, which can produce UDP-4-ketoglucose as an intermediate, have determined kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). biologists.comcambridge.org While specific kinetic data for this compound:L-glutamate aminotransferase is not extensively detailed in the provided results, the general principles of enzyme kinetics apply. The rate of the reaction is dependent on the concentrations of both this compound and L-glutamate, and the enzyme's affinity for these substrates can be quantified.

Table 1: Kinetic Parameters of Related UDP-Sugar-Metabolizing Enzymes

Enzyme Substrate Km (µM) Vmax or kcat Source
Fasciola hepatica UDP-galactose 4'-epimerase UDP-galactose 470 ± 90 2.3 ± 0.2 s⁻¹ (kcat) cambridge.org
Human UDP-galactose 4'-epimerase UDP-galactose 69 36 s⁻¹ (kcat) cambridge.org
Bovine Heart Muscle Metmyoglobin Reductase Activity Ketosugar 62.5 0.23 µmol/L/min (Vmax) biologists.com
Group A Streptococci UDP-glucose dehydrogenase UDP-glucuronic acid 200 (Ki) N/A ualberta.ca

Structural Biology Approaches to Elucidate Active Site Architectures and Catalytic Mechanisms

Structural biology techniques, such as X-ray crystallography, are instrumental in revealing the three-dimensional structures of enzymes. These structures provide a detailed view of the active site, where the substrate binds and the catalytic reaction occurs. For many nucleotide-binding enzymes, a common structural feature is the Rossmann-like fold. frontiersin.org

The active site of an aminotransferase like this compound:L-glutamate aminotransferase would contain a binding pocket for the PLP cofactor, as well as specific residues that interact with both the this compound and L-glutamate substrates. nih.gov The architecture of the active site governs the enzyme's substrate specificity and catalytic mechanism. For example, the size and hydrophobicity of the active site can determine whether an enzyme prefers a UDP-linked or a dTDP-linked sugar substrate. researchgate.net

The proposed mechanism for enzymes like UDP-galactose 4-epimerase, which also involves a keto-intermediate, includes the oxidation of the sugar by NAD+, followed by a rotation of the intermediate within the active site and subsequent reduction. mdpi.commedcraveonline.com A similar detailed mechanistic understanding of this compound aminotransferase would be advanced by high-resolution crystal structures of the enzyme in complex with its substrates and cofactor.

Comparative Biochemistry of Keto Uridine Diphosphate Sugars

Differentiation from UDP-4-Keto-glucose

UDP-3-ketoglucose and UDP-4-ketoglucose are two key keto-sugar intermediates that can be formed during the isomerization of UDP-glucose and UDP-galactose. biologists.com While structurally similar, their formation and function are dictated by distinct enzymatic mechanisms.

Mechanistic Distinction as an Intermediate in UDP-galactose 4-Epimerase Reactions

The interconversion of UDP-galactose and UDP-glucose is a crucial step in galactose metabolism, catalyzed by the enzyme UDP-galactose 4-epimerase (GALE). medcraveonline.commedcraveonline.com This reaction proceeds through a transient oxidized intermediate. medcraveonline.com The established mechanism involves the oxidation of the C4 hydroxyl group of the hexose (B10828440) moiety by a tightly bound NAD+ cofactor, leading to the formation of a UDP-4-keto-hexopyranose intermediate and NADH. medcraveonline.comwisc.edumdpi.com This intermediate can then be reduced by NADH in a non-stereospecific manner to yield either UDP-glucose or UDP-galactose. medcraveonline.commedcraveonline.com

Direct evidence for the formation of UDP-4-keto-glucose as an enzyme-bound intermediate has been provided by experiments involving reduction with sodium borohydride (B1222165) (NaBH4), which traps the keto-intermediate. pnas.org These studies have definitively shown that the label is incorporated at the C4 position of the glycosyl moiety, thereby excluding the formation of a 3-keto intermediate in the primary epimerization reaction. pnas.org Although this compound has been identified as an intermediate in other contexts, the canonical reaction catalyzed by UDP-galactose 4-epimerase specifically proceeds through a 4-keto intermediate. biologists.compnas.org

Analysis of Enzyme-Substrate Abortive Complexes

The study of abortive complexes, which are inactive enzyme-cofactor-substrate ternary complexes, has provided significant insights into the catalytic mechanism of UDP-galactose 4-epimerase. nih.govacs.org When the enzyme is incubated with its substrate, a portion of the enzyme-bound NAD+ is reduced to NADH, leading to the formation of an E·NADH·uridine (B1682114) nucleotide complex. nih.govacs.org This complex is catalytically inactive. nih.govacs.org

X-ray crystallographic analysis of the abortive complex of E. coli UDP-galactose 4-epimerase with NADH and UDP-glucose has revealed the precise orientation of the substrate and cofactor in the active site. nih.govwisc.edu The structure shows that the glucose moiety is positioned for a B-side specific hydride transfer from C4 of the sugar to C4 of the nicotinamide (B372718) ring of NAD+. nih.govwisc.edu This structural data strongly supports a mechanism involving a 4-keto intermediate. The formation of these abortive complexes can lead to substrate-induced inactivation of the enzyme, a phenomenon that has been observed with both UDP-galactose and UDP-glucose. medcraveonline.commedcraveonline.com

Analogous Oxidative and Aminative Transformations of Other Keto-UDP-Sugars

The generation of keto-UDP-sugars is not limited to the UDP-galactose 4-epimerase reaction. Similar oxidative and subsequent aminative transformations are central to the biosynthesis of various other sugar derivatives, highlighting a recurring theme in carbohydrate biochemistry.

Pathways Involving UDP-2,6-dideoxy-2-acetamido-4-ketoglucose

The biosynthesis of N,N'-diacetylbacillosamine (diNAcBac), a component of bacterial exopolysaccharides, involves the formation of UDP-2,6-dideoxy-2-acetamido-4-ketoglucose. biorxiv.org In Bacillus subtilis, the enzyme EpsC, a UDP-N-acetylglucosamine 4,6-dehydratase, converts UDP-N-acetylglucosamine (UDP-GlcNAc) to this 4-keto intermediate. biorxiv.org This reaction involves the NAD+-dependent oxidation at C4 and subsequent elimination of water across C5 and C6. biorxiv.org

The resulting UDP-2,6-dideoxy-2-acetamido-4-ketoglucose then serves as a substrate for the aminotransferase EpsN. uni-goettingen.deoup.com EpsN, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the transfer of an amino group from L-glutamate to the C4 position of the keto-sugar, yielding UDP-2,6-dideoxy-2-acetamido-4-amino glucose. biorxiv.orguni-goettingen.deoup.com This aminotransferase activity is crucial for the subsequent steps in the diNAcBac biosynthetic pathway. biorxiv.org

Conversion of UDP-3-keto-D-N-acetylglucosaminuronic Acid (GlcNAcA) in Polysaccharide Biosynthesis

In the biosynthesis of the rare di-N-acetylated sugar 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid (D-ManNAc3NAcA), found in the lipopolysaccharides of Pseudomonas aeruginosa and Bordetella pertussis, a 3-keto intermediate plays a key role. nih.gov The pathway begins with the conversion of UDP-D-GlcNAc to UDP-N-acetylglucosaminuronic acid (UDP-D-GlcNAcA). nih.gov

This is followed by an oxidation reaction catalyzed by the enzyme WbpB, which forms UDP-2-acetamido-2-deoxy-D-ribo-hex-3-uluronic acid, also known as UDP-3-keto-D-GlcNAcA. nih.gov This 3-keto intermediate is then the substrate for a subsequent transamination reaction, a critical step in the formation of the final di-N-acetylated mannuronic acid residue. nih.gov

Role of UDP-4-keto-6-deoxy Sugars in L-Rhamnose Biosynthesis

The biosynthesis of L-rhamnose, a deoxy sugar found in the cell walls of many bacteria and fungi, proceeds through a UDP-4-keto-6-deoxy sugar intermediate. mdpi.comnih.gov In fungi and plants, the pathway starts with UDP-glucose. mdpi.comnih.gov An enzyme with UDP-glucose-4,6-dehydratase activity converts UDP-glucose into UDP-4-keto-6-deoxy-glucose. nih.govresearchgate.net

Advanced Methodologies for the Investigation of Udp 3 Ketoglucose

Chemo-enzymatic and Enzymatic Synthesis Strategies for Biochemical Research

The synthesis of UDP-3-ketoglucose and its analogs for research is often achieved through chemo-enzymatic and purely enzymatic strategies. These methods leverage the high stereoselectivity of enzymes, which is difficult to achieve through traditional chemical synthesis.

Enzymatic synthesis often involves the use of specific enzymes that can convert readily available precursors into the desired UDP-sugar. For instance, UDP-glucose-4,6-dehydratase is an enzyme that converts UDP-glucose to UDP-4-keto-6-deoxyglucose. nih.gov While not directly producing this compound, this highlights the principle of using enzymes to modify UDP-sugars. A more direct enzymatic route to a related compound, UDP-3- or UDP-4-ketoglucosamine, utilizes UDP-galactose 4'-epimerase to isomerize UDP-glucosamine or UDP-galactosamine. biologists.com This reaction proceeds through a keto-sugar intermediate. biologists.com

Chemo-enzymatic approaches combine the flexibility of chemical synthesis with the specificity of enzymatic catalysis. nih.gov This can involve the chemical synthesis of a modified sugar precursor which is then enzymatically coupled to UDP. For example, a method for synthesizing UDP-α-6-N3-glucose was developed using a combination of chemical synthesis and the enzyme stereo-selectivity of Bifidobacterium longum. nih.gov Such strategies are valuable for creating UDP-sugar analogs with bioorthogonal functional groups for specialized research applications. nih.gov One-pot synthesis methods, where multiple enzymatic reactions are carried out in a single reaction vessel, are also being developed to streamline the production of UDP-sugars like UDP-GlcNAc, which can then be modified to form other UDP-linked sugars. charlotte.edu

Table 1: Examples of Enzymes Used in the Synthesis of UDP-sugars

EnzymeSubstrate(s)Product(s)Reference
UDP-galactose 4'-epimeraseUDP-glucosamine or UDP-galactosamineUDP-3- or UDP-4-ketoglucosamine biologists.com
UDP-glucose-4,6-dehydrataseUDP-glucoseUDP-4-keto-6-deoxyglucose nih.gov
Bifidobacterium longum UMP/CMP-sugar phosphorylase (BLUSP)Chemically synthesized sugar-1-phosphateUDP-sugar analog nih.gov

Analytical Techniques for Pathway Elucidation and Compound Characterization

A suite of powerful analytical techniques is employed to study this compound and its role in metabolic pathways. These methods allow for the detection, identification, quantification, and structural elucidation of this and related metabolites.

Application of High-Performance Liquid Chromatography (HPLC) in Metabolic Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of UDP-sugars from complex biological mixtures. nih.gov In metabolic studies, HPLC is used to track the formation and consumption of these compounds over time. For example, HPLC has been used to monitor the enzymatic conversion of UDP-glucose to UDP-galactose and to analyze the products of galactosylation reactions. mdpi.com

Different HPLC methods have been developed to optimize the separation of various UDP-sugars. Reverse-phase HPLC is a common method used for these analyses. biologists.com For instance, in a study of UDP-3- or UDP-4-ketoglucosamine, reverse-phase HPLC was used to distinguish the ketosugar from its precursor, UDP-hexosamine, after derivatization. biologists.com The retention time of the ketosugar was found to be 22.4 ± 0.4 minutes under the specified conditions. biologists.com Furthermore, HPLC coupled with UV detection is a standard method for analyzing the metabolism of uridine (B1682114) and uracil, precursors for UDP-sugar biosynthesis. researchgate.net

Utilization of Mass Spectrometry (MS) for Metabolite Identification and Flux Analysis

Mass Spectrometry (MS) is an indispensable tool for the identification and structural characterization of metabolites, including this compound. nih.gov MS provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. mdpi.comnih.gov Fast Atom Bombardment (FAB) MS has been used to estimate the molecular mass of purified UDP-3- or UDP-4-ketoglucosamine. biologists.comnih.gov More commonly, Electrospray Ionization (ESI) MS is coupled with liquid chromatography (LC-MS) for the sensitive detection and identification of UDP-sugars in complex mixtures. mdpi.comresearchgate.net

Metabolic Flux Analysis (MFA) often utilizes stable isotope labeling in conjunction with MS to trace the flow of atoms through metabolic pathways. biotech-pack.commdpi.com By feeding cells with a labeled substrate, such as ¹³C-glucose, researchers can track the incorporation of the label into downstream metabolites like UDP-sugars. researchgate.net The resulting mass isotopomer distributions provide quantitative information about the activity of different metabolic pathways. researchgate.netmdpi.com Tandem mass spectrometry (MS/MS) is particularly useful in MFA as it provides structural information by fragmenting the parent ion, which helps to pinpoint the location of the isotopic label within the molecule. biotech-pack.comresearchgate.net

Table 2: Mass Spectrometry Data for UDP-sugar Analysis

Compound/Fragmentm/z (ion)Mass Spectrometry MethodReference
UDP-Yelosamine402.968, 304.996MS/MS researchgate.net
pNP-xylose-galactose456.20 [M+H]⁺ESI-MS mdpi.com
pNP-xylose294.20 [M+H]⁺ESI-MS mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments of Enzymatic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of molecules in solution, providing unambiguous evidence for the structure of enzymatic products. researchgate.netresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule. researchgate.net

For example, ¹H NMR spectroscopy has been used to characterize the product of the UDP-glucose-4,6-dehydratase reaction, revealing that UDP-4-keto-6-deoxyglucose exists as a mixture of hydrated and keto forms in solution. nih.gov The anomeric proton signals in the ¹H NMR spectrum are particularly diagnostic for different sugar structures and can be used to monitor enzymatic reactions in real-time. nih.govwalisongo.ac.id In another study, 1H NMR was used to confirm the formation of UDP-Yelosamine, with chemical shift assignments providing clear evidence for the structure of this novel UDP-sugar. researchgate.net

Future Research Perspectives and Biotechnological Implications

Identification of Novel Metabolic Functions and Regulatory Mechanisms

UDP-3-ketoglucose and related UDP-keto sugars have been primarily identified as transient intermediates in enzymatic reactions, such as the isomerization of UDP-glucose to UDP-galactose catalyzed by UDP-galactose 4'-epimerase. biologists.com The mechanism involves the oxidation of UDP-glucose to a UDP-4-keto-glucose intermediate, followed by a reduction to UDP-galactose. mdpi.com While this compound has been noted in organisms like Agrobacterium tumefaciens, its functions have remained largely uncharacterized. biologists.com

Recent research, however, has uncovered novel functions beyond this intermediate role. A significant discovery was the identification and purification of a related compound, UDP-3- or UDP-4-ketoglucosamine, from bovine heart muscle. biologists.comnih.gov This molecule was found to participate in the NAD(P)H-dependent catalytic reduction of metmyoglobin, suggesting a previously unknown role in cellular redox processes. biologists.comnih.gov This finding challenges the limited view of UDP-keto sugars as mere metabolic passersby and suggests they may have direct, functional roles in maintaining cellular homeostasis.

The regulation of UDP-sugar metabolism is known to be complex, involving allosteric regulation and hormonal signals that control key enzymes. ontosight.ai For instance, UDP-glucose dehydrogenase (UGDH), which converts UDP-glucose to UDP-glucuronate, is subject to feedback inhibition by its downstream products, UDP-glucuronate and UDP-xylose. nih.gov Given that this compound is an isomer of other UDP-keto sugars formed by enzymes like UDP-galactose 4'-epimerase, it is plausible that its formation and degradation are tightly controlled by substrate availability and product inhibition. biologists.com Future research is needed to identify the specific enzymes responsible for the synthesis and turnover of this compound in various organisms and to unravel the regulatory networks that govern its concentration. Investigating its potential as a signaling molecule, similar to how UDP-glucose is perceived in plants and animals, could reveal new layers of metabolic control. frontiersin.org

Exploration of Enzyme Engineering for Enhanced Biocatalytic Applications

The enzymatic synthesis of valuable compounds often relies on the use of activated sugar donors like UDP-glucose. frontiersin.org The enzymes that metabolize UDP-sugars are prime candidates for engineering to create efficient biocatalysts. The high cost of nucleotide sugar cofactors necessitates the development of regeneration systems for industrial applications. illinois.edu Enzymes such as UDP-glucose pyrophosphorylase (GalU), which synthesizes UDP-glucose, and sucrose (B13894) synthase, which can recycle the cofactor, are key targets for improvement. frontiersin.orgresearchgate.net

Enzyme engineering efforts have focused on enhancing the stability and activity of these biocatalysts. For example, a highly active and thermostable UDP-glucose pyrophosphorylase from the thermophilic actinobacterium Thermocrispum agreste has been identified and immobilized, creating a reusable biocatalyst for UDP-glucose production. frontiersin.org Similarly, UDP-glucose 6-dehydrogenase (UGDH), which catalyzes a two-step oxidation of UDP-glucose to UDP-glucuronic acid, has been extensively studied and expressed in various hosts like Escherichia coli and Saccharomyces cerevisiae for the biotechnological production of glycosaminoglycan precursors. nih.govnih.gov The catalytic mechanism of UGDH involves a thiohemiacetal intermediate formed with a crucial cysteine residue. researchgate.netijbs.com

These principles can be extended to enzymes involved in this compound metabolism. By identifying the specific dehydrogenases, reductases, or epimerases that produce or consume this compound, protein engineering strategies such as site-directed mutagenesis and directed evolution can be employed. The goal would be to enhance substrate specificity, increase catalytic efficiency, and improve stability for the large-scale synthesis of this compound or its derivatives. researchgate.net These engineered enzymes could be integrated into multi-enzyme cascade reactions for the production of rare sugars or complex glycoconjugates. illinois.edudntb.gov.ua

Potential as a Target for Antimicrobial Drug Discovery and Glycobiological Intervention Strategies

The biosynthetic pathways of UDP-sugars are essential for the viability of many pathogenic bacteria, making them attractive targets for new antimicrobial agents. csic.es In Gram-negative bacteria, UDP-sugars are critical precursors for the synthesis of lipopolysaccharide (LPS), a major component of the outer membrane and a key virulence factor. csic.esnih.gov The enzyme LpxC, which catalyzes the first committed step in the biosynthesis of lipid A (the membrane anchor of LPS), is a well-established target for antibiotic discovery, as it has no mammalian homologue. nih.govmdpi.com

While LpxC does not use this compound directly, its pathway relies on the availability of other UDP-sugar precursors like UDP-N-acetylglucosamine. mdpi.com Enzymes that produce or modify UDP-sugars, including those potentially involved in this compound metabolism, could represent novel targets. If an enzyme responsible for synthesizing a crucial sugar, derived from or related to this compound, is found to be essential for bacterial cell wall integrity, it would become a candidate for inhibitor development. researchgate.net The strategy of targeting enzymes in the peptidoglycan or LPS biosynthesis pathways is a proven approach in the fight against antimicrobial resistance. mdpi.com The current pipeline of antibacterial agents includes many compounds aimed at bacterial cell envelope synthesis, highlighting the continued importance of this strategy. who.int

From a glycobiological perspective, UDP-sugars are fundamental building blocks for glycosaminoglycans (GAGs) like hyaluronan and chondroitin (B13769445) sulfate. wikipedia.orgcreative-enzymes.com These molecules are vital components of the extracellular matrix and play critical roles in cell signaling, migration, and development. nih.govnih.gov The enzyme UDP-glucose dehydrogenase (UGDH), which produces the essential GAG precursor UDP-glucuronic acid, is often upregulated in cancer and is considered a therapeutic target. researchgate.netoncotarget.com Disrupting the supply of UDP-sugar precursors is therefore a valid strategy for intervention in diseases characterized by aberrant glycosylation. Future research could explore whether this compound or its metabolic enzymes play a role in these pathways, potentially uncovering new targets for anti-cancer or anti-inflammatory therapies.

Q & A

Q. What are the established methods for synthesizing UDP-3-ketoglucose in vitro, and how can their efficiency be validated?

  • Methodological Answer : this compound synthesis typically involves enzymatic pathways using UDP-glucose dehydrogenase (UGDH) or chemical oxidation of UDP-glucose. To validate efficiency, employ high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) to quantify yield and purity. Kinetic assays (e.g., monitoring NAD+ reduction in UGDH reactions) can confirm enzymatic activity. Include negative controls (e.g., enzyme-free reactions) to rule out non-enzymatic oxidation .

Q. How is this compound detected and quantified in biological samples?

  • Methodological Answer : Detection requires separation techniques like ion-exchange chromatography or capillary electrophoresis, followed by quantification via UV-Vis spectroscopy (absorbance at 260 nm for the uridine moiety) or NMR (characteristic anomeric proton signals). For low-abundance samples, isotope dilution mass spectrometry (ID-MS) with ¹³C-labeled internal standards improves accuracy. Validate protocols using spiked matrices to assess recovery rates .

Q. What role does this compound play in glycosylation pathways, and how can its metabolic flux be tracked?

  • Methodological Answer : this compound is a precursor for modified sugars in bacterial polysaccharides. To track flux, use isotopic tracing (e.g., ¹³C-glucose) and metabolomics. Pair with genetic knockouts (e.g., UGDH-deficient strains) to confirm pathway dependencies. Computational models (e.g., flux balance analysis) can predict steady-state concentrations under varying conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enzymatic kinetics of this compound-producing enzymes?

  • Methodological Answer : Discrepancies often arise from assay conditions (pH, cofactors) or enzyme isoforms. Conduct comparative studies using purified isoforms under standardized buffers (e.g., Tris-HCl pH 8.0 with 2 mM Mg²⁺). Use surface plasmon resonance (SPR) to measure binding affinities for substrates/inhibitors. Meta-analyses of published kinetic data (via platforms like UniProt or BRENDA) can identify consensus parameters .

Q. How can researchers design robust controls to distinguish between enzymatic and non-enzymatic degradation of this compound?

  • Methodological Answer : Include three controls: (1) heat-inactivated enzymes, (2) EDTA-treated samples (to chelate metal-dependent non-enzymatic reactions), and (3) time-course assays under anaerobic conditions (to rule out oxidative degradation). Monitor degradation products via tandem MS and compare degradation rates across conditions .

Q. What novel methodologies enable structural elucidation of this compound derivatives in complex mixtures?

  • Methodological Answer : Combine cryo-electron microscopy (cryo-EM) for large assemblies (e.g., enzyme-substrate complexes) with 2D-NMR (HSQC, TOCSY) for solution-state structural insights. For heterogeneous samples, use ion mobility spectrometry (IMS) coupled with MS to separate isomers. Machine learning tools (e.g., AlphaFold) can predict binding conformations for validation .

Q. How should researchers address variability in this compound stability across experimental replicates?

  • Methodological Answer : Stability assays must control for temperature, pH, and protease/phosphatase activity (use inhibitors like PMSF and sodium fluoride). Statistical tools (e.g., coefficient of variation analysis) identify outlier replicates. Pre-treat samples with stabilizing agents (e.g., trehalose) and validate storage conditions via accelerated degradation studies .

Methodological Frameworks for Research Design

What criteria ensure a research question on this compound is both novel and feasible?

  • Methodological Answer : Apply the FINER framework:
    • Feasible : Assess resource availability (e.g., access to knockout strains or synthetic standards).
    • Novel : Conduct patent and literature reviews (PubMed, Reaxys) to identify gaps.
    • Ethical : For in vivo studies, adhere to institutional biosafety protocols.
    • Relevant : Align with broader goals (e.g., antibiotic development targeting bacterial polysaccharides) .

Q. How can interdisciplinary approaches enhance this compound research?

  • Methodological Answer : Integrate enzymology with systems biology (e.g., RNA-seq to identify co-expressed genes) and cheminformatics (molecular docking to predict substrate interactions). Collaborate with structural biologists for crystallography data and synthetic chemists for analog design .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound inhibition studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit IC₅₀ curves. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For low-n datasets, Bayesian hierarchical models improve reliability. Validate with bootstrap resampling to estimate confidence intervals .

Q. How can researchers validate computational predictions of this compound-protein interactions experimentally?

  • Methodological Answer : Perform mutagenesis (e.g., alanine scanning) on predicted binding residues and measure affinity changes via ITC (isothermal titration calorimetry). Cross-validate with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map interaction surfaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.